3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one

Description

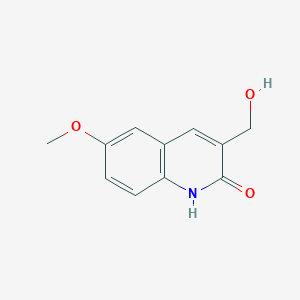

3-(Hydroxymethyl)-6-methoxy-1H-quinolin-2-one is a quinolin-2-one derivative characterized by a hydroxymethyl (–CH2OH) group at position 3, a methoxy (–OCH3) group at position 6, and a hydrogen atom on the nitrogen at position 1 (denoted as "1H") .

Properties

IUPAC Name |

3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-5,13H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUWJGLRDMSNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252518 | |

| Record name | 3-(Hydroxymethyl)-6-methoxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90097-46-4 | |

| Record name | 3-(Hydroxymethyl)-6-methoxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90097-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-6-methoxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 6-methoxy-2-nitrobenzaldehyde, a series of reactions including reduction, cyclization, and hydroxymethylation can be employed to obtain the target compound.

Reduction: The nitro group of 6-methoxy-2-nitrobenzaldehyde is reduced to an amine using a reducing agent such as iron powder in acetic acid.

Cyclization: The resulting amine undergoes cyclization with formic acid to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The quinolinone core can be reduced to the corresponding tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(carboxymethyl)-6-methoxy-1H-quinolin-2-one.

Reduction: 3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted quinolinone derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Activity : Research indicates that quinoline derivatives, including 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy .

- Sphingosine Kinase Inhibition : Recent studies have highlighted the potential of quinoline derivatives as inhibitors of sphingosine kinases (SphK1 and SphK2), which are implicated in cancer progression and inflammation . The interactions at the molecular level suggest that modifications to the quinoline structure can enhance inhibitory activity.

- Antimicrobial Properties : Quinoline derivatives have also been explored for their antibacterial and antifungal properties. The modifications introduced by hydroxymethyl and methoxy groups can enhance the efficacy of these compounds against microbial strains.

P-Glycoprotein Inhibition Study

A study focused on the synthesis of novel quinoline analogues demonstrated that compounds similar to this compound significantly inhibited P-gp activity in multidrug-resistant gastric carcinoma cells. The findings suggested that the presence of hydroxymethyl groups plays a critical role in enhancing P-gp inhibition .

Sphingosine Kinase Inhibitors

Another investigation into quinolin-2-one-pyrimidine hybrids revealed promising results for compounds targeting sphingosine kinases. Molecular dynamics simulations indicated strong interactions between the quinoline moiety and key residues in the active site of SphK1, suggesting a pathway for developing effective inhibitors based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The hydroxymethyl and methoxy groups can enhance its binding affinity and specificity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2-one derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Quinolin-2-one Derivatives

*Inferred formula based on structural analogy to .

Structural and Electronic Effects

- Substituent Position 3: The hydroxymethyl group in the target compound increases hydrophilicity compared to 3-chloro () or 3-phenyl () derivatives.

- Substituent Position 6 : Methoxy (–OCH3) groups (as in the target compound and ) donate electron density to the aromatic ring, stabilizing intermediates in electrophilic substitution reactions. Ethoxy (–OCH2CH3, ) groups offer similar effects but with increased lipophilicity .

- N-Substitution : The 1H (unsubstituted NH) in the target compound contrasts with 1-methyl () or 1-ethyl () derivatives. NH groups participate in intermolecular hydrogen bonding, influencing crystal packing and stability .

Key Research Findings and Trends

Substituent-Driven Solubility : Hydroxymethyl and methoxy groups (as in the target compound) improve aqueous solubility compared to halogenated or alkylated analogs, making them favorable for drug design .

Biological Activity Correlation : Polar substituents at position 3 correlate with antimicrobial activity, while lipophilic groups (e.g., phenyl in ) enhance membrane permeability .

Synthetic Flexibility: Quinolin-2-one cores serve as scaffolds for diverse functionalizations, including triazole () and pyrimidine () appendages, enabling tailored bioactivity .

Biological Activity

3-(Hydroxymethyl)-6-methoxy-1H-quinolin-2-one, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors followed by functional group modifications. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various bacterial strains using the agar well diffusion method. The results demonstrated that the compound showed moderate to good activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Control (Ofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Klebsiella pneumoniae | 14 | 22 |

| Salmonella typhi | 10 | 19 |

The diameter of inhibition zones was measured in millimeters, indicating that while the compound was effective, it was less potent than the standard antibiotic Ofloxacin .

2. Antioxidant Activity

In addition to its antibacterial effects, this compound has shown promising antioxidant activity. The compound was tested for its ability to scavenge free radicals using various assays such as DPPH and ABTS. Results indicated a significant reduction in free radical levels, suggesting its potential as a natural antioxidant agent.

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. Notably, it exhibited an IC50 value in the low micromolar range against human cancer cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.4 |

| MCF-7 | 4.8 |

| A549 (lung cancer) | 6.2 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. Patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard treatments.

Case Study 2: Cancer Treatment

In vitro studies involving human tumor cell lines demonstrated that treatment with this quinoline derivative resulted in enhanced apoptosis rates compared to untreated controls. Further investigations into its mechanism revealed that it disrupts mitochondrial membrane potential, leading to cell death.

Q & A

Q. What are the recommended synthetic routes for 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalizing the quinolin-2-one scaffold. A common approach includes:

Starting Material : 6-Methoxyquinolin-2-one derivatives (e.g., halogenated intermediates like 3-bromo-6-methoxyquinolin-2-one) .

Hydroxymethylation : Use formaldehyde or paraformaldehyde under basic conditions (e.g., KOH/EtOH) to introduce the hydroxymethyl group at position 3.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. Key Factors :

- Catalyst Choice : Palladium catalysts (e.g., Pd/C) may enhance substitution efficiency .

- Temperature : Reactions at 80–100°C improve conversion rates but may require inert atmospheres to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- 1H NMR :

- Quinolinone protons : Aromatic signals at δ 6.8–8.2 ppm (split due to substituents).

- Hydroxymethyl : δ 4.5–4.7 ppm (singlet, -CH2OH), exchangeable with D2O.

- Methoxy : δ 3.9 ppm (singlet, -OCH3) .

- 13C NMR :

- Carbonyl (C2): δ ~165 ppm.

- Methoxy: δ ~55 ppm; hydroxymethyl: δ ~60 ppm .

- IR : Broad O-H stretch (~3200–3500 cm⁻¹), C=O (1660–1680 cm⁻¹), and C-O (1250 cm⁻¹ for methoxy) .

- MS : Molecular ion peak [M+H]+ at m/z 220.1 (calculated for C11H11NO3).

Validation : Compare with analogs like 6-methoxy-3-methylquinolin-2-one (δ 2.4 ppm for -CH3) to distinguish substituent effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

- Target enzymes (e.g., kinases or cytochrome P450) using AutoDock Vina.

- Analyze binding affinity (ΔG) and interactions (e.g., π-π stacking with quinoline ring) .

Case Study : Analogous quinolin-2-ones showed inhibitory activity against Plasmodium falciparum via docking with dihydroorotate dehydrogenase .

Q. How to resolve contradictions in reported spectral data or synthetic yields for this compound?

Methodological Answer:

Reproducibility Check :

- Verify purity via HPLC (C18 column, acetonitrile/water gradient).

- Compare NMR data with authentic samples (e.g., CAS 123990-77-2 for 6-methoxy-3-methyl analog ).

Parameter Optimization :

- If yields vary (e.g., 50–70%), test alternative solvents (DMF vs. ethanol) or catalysts (e.g., CuI for Ullmann-type reactions) .

Controlled Oxidation :

- Monitor hydroxymethyl stability: Use TLC to detect byproducts (e.g., oxidation to -COOH under acidic conditions) .

Example : Inconsistent IR carbonyl peaks may arise from polymorphic forms; use X-ray crystallography (see Q5 ) to confirm .

Q. What experimental and computational strategies are used to analyze the crystal structure of this compound?

Methodological Answer:

- X-ray Crystallography :

- Hirshfeld Analysis :

Q. How to design derivatives of this compound for enhanced bioactivity, and what assays validate their efficacy?

Methodological Answer:

- Derivatization Strategies :

- Acylation : Protect -CH2OH with acetyl chloride to improve lipophilicity.

- Substitution : Introduce halogens (e.g., Cl at C4) via electrophilic substitution .

- Biological Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, IC50 determination) .

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

SAR Insights : Methoxy groups enhance membrane permeability, while hydroxymethyl may modulate solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.